6-Methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-6-2-3-8-7(4-6)9-5-10-13(8,11)12/h2-5H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNZNULCFHXTLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Synthetic Methodologies for 6 Methyl 2h Benzo E 1 2 3 Thiadiazine 1,1 Dioxide and Its Analogues
Retrosynthetic Disconnections and Strategies for the Benzo[e]nih.govbohrium.comresearchgate.netthiadiazine 1,1-Dioxide Core
Retrosynthetic analysis of the benzo[e] nih.govbohrium.comresearchgate.netthiadiazine 1,1-dioxide core reveals several logical disconnections that form the basis for common synthetic strategies. The most direct approaches involve disconnecting the heterocyclic ring, typically at the N-C and N-S bonds formed during the final cyclization step.
A primary disconnection across the C3-N4 and N2-C3 bonds points back to an ortho-aminobenzenesulfonamide precursor and a suitable one-carbon (C1) electrophile, such as an orthoester, aldehyde, or isocyanate. This is a convergent and widely used strategy.
Alternatively, a disconnection strategy can focus on the formation of the sulfonamide bond late in the synthesis. However, the more prevalent approaches build the heterocyclic ring onto a pre-formed, appropriately substituted benzene (B151609) ring containing the sulfonamide group. For instance, strategies often begin with functionalized benzenes, such as 2-nitrobenzenesulfonamides, which can be converted to the necessary ortho-aminobenzenesulfonamide in situ.
Conventional Synthetic Approaches to the Core Scaffold
Several established methods are employed for the construction of the benzo[e] nih.govbohrium.comresearchgate.netthiadiazine 1,1-dioxide scaffold, primarily relying on cyclization reactions of functionalized benzenesulfonamide precursors.
A robust and common method for synthesizing the benzothiadiazine 1,1-dioxide ring system is the cyclocondensation of an ortho-aminobenzenesulfonamide with a suitable electrophile that provides the C3 carbon of the heterocyclic ring. nih.govresearchgate.net The choice of the C1 building block determines the substituent at the 3-position of the final product.
For example, the reaction of 2-aminobenzenesulfonamides with trimethyl orthoacetate yields 3-methyl-2H-benzo[e] nih.govbohrium.comresearchgate.netthiadiazine 1,1-dioxide derivatives. nih.govnih.gov Other reagents, such as urea or isocyanates, can be used to generate 3-oxo derivatives. researchgate.net This method is versatile and allows for the introduction of various substituents on the benzene ring by starting with the appropriately substituted 2-aminobenzenesulfonamide.
| Starting Material | Reagent | Product | Reference |
| 2-Aminobenzenesulfonamide | Trimethyl orthoacetate | 3-Methyl-2H-benzo[e] nih.govbohrium.comresearchgate.netthiadiazine 1,1-dioxide | nih.govnih.gov |
| 2-Aminobenzenesulfonamide | Urea | 2H-Benzo[e] nih.govbohrium.comresearchgate.netthiadiazin-3(4H)-one 1,1-dioxide | researchgate.net |
| 2-Aminobenzenesulfonamide | Isocyanates | N-substituted-2H-Benzo[e] nih.govbohrium.comresearchgate.netthiadiazin-3(4H)-one 1,1-dioxide | researchgate.net |
An alternative strategy involves the formation of the heterocyclic ring from sulfonyl chloride precursors. One such method involves the cyclization of 2-formyl-, 2-aroyl-, or 2-acylbenzenesulfonyl chlorides with hydrazine monohydrate to yield the corresponding 1,2,3-benzothiadiazine 1,1-dioxide derivatives. mdpi.com
Another approach utilizes a copper-catalyzed intramolecular C–H activation/C-N coupling reaction. This one-pot procedure can start with the reaction of a 2-amino-heterocycle with 2-chlorobenzenesulfonyl chloride, followed by a Cu(I)-catalyzed Ullmann-type coupling to form the fused ring system. acs.org This methodology provides a direct route to complex fused benzothiadiazine dioxides. acs.org
Reductive cyclization is a powerful strategy that begins with readily available ortho-nitrobenzenesulfonamides. This approach involves the reduction of the nitro group to an amine, which then undergoes an intramolecular or intermolecular cyclization. This can be performed as a multi-step sequence or as a one-pot tandem reaction. bohrium.comnih.gov
Common reducing agents for the nitro group include hydrazine monohydrate in the presence of a catalyst like ferric chloride and activated charcoal. nih.govnih.gov Following the reduction to the ortho-aminobenzenesulfonamide, cyclocondensation is carried out as described previously. nih.govnih.gov
More advanced one-pot methods have been developed. For instance, sodium dithionite (Na₂S₂O₄) can be used to mediate a tandem reductive annulation of 2-nitrobenzenesulfonamides with aldehydes. bohrium.comnih.gov This process involves the in situ reduction of the nitro group, followed by condensation with the aldehyde to form an imine, which then undergoes intramolecular cyclization to afford 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides under mild conditions. bohrium.comnih.gov Another reported method uses samarium(II) iodide (SmI₂) to promote the reductive cyclization of N,N-diethyl-2-nitrobenzenesulfonamide with nitriles. researchgate.net
| Starting Material | Reducing Agent / Reagents | Intermediate | Product | Reference |
| 2-Nitrobenzenesulfonamide | Hydrazine monohydrate, FeCl₃, Activated Charcoal | 2-Aminobenzenesulfonamide | 2H-Benzo[e] nih.govbohrium.comresearchgate.netthiadiazine 1,1-dioxide (after cyclization) | nih.govnih.gov |
| 2-Nitrobenzenesulfonamide | Sodium dithionite (Na₂S₂O₄), Aldehyde | Amine/Imine intermediates | 3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide | bohrium.comnih.gov |
| N,N-Diethyl-2-nitrobenzenesulfonamide | Samarium(II) iodide (SmI₂), Nitrile | Not isolated | 2H-1,2,4-Benzothiadiazine 1,1-dioxide | researchgate.net |
Targeted Synthesis of 6-Methyl-2H-benzo[e]nih.govbohrium.comresearchgate.netthiadiazine 1,1-Dioxide
The synthesis of the specifically substituted 6-Methyl-2H-benzo[e] nih.govbohrium.comresearchgate.netthiadiazine 1,1-dioxide is achieved by applying the general synthetic strategies to precursors that already contain the methyl group at the required position on the benzene ring.
Direct functionalization, such as methylation, of the pre-formed benzo[e] nih.govbohrium.comresearchgate.netthiadiazine 1,1-dioxide core is challenging and not a common synthetic route. The preferred and more efficient strategy is to begin the synthesis with a commercially available or readily prepared benzene derivative that is already methylated at the correct position.
To obtain the 6-methyl derivative, the synthesis typically starts with 4-methylaniline (p-toluidine). jyoungpharm.org This starting material ensures the methyl group is positioned para to the amino group. Through subsequent reactions, the amino group becomes the anchor for the formation of the sulfonamide and the rest of the heterocyclic ring. For example, p-toluidine can be converted into a suitable 4-methyl-2-aminobenzenesulfonamide or 4-methyl-2-nitrobenzenesulfonamide precursor. These methylated intermediates can then be subjected to the cyclization reactions described in section 2.2 to yield the final target compound, 6-Methyl-2H-benzo[e] nih.govbohrium.comresearchgate.netthiadiazine 1,1-dioxide. For instance, starting the synthetic sequence with 4-methyl-2-nitrobenzenesulfonyl chloride would be a direct route to the necessary precursor for reductive cyclization. nih.gov
Stereoselective Synthesis Considerations for Chiral Derivatives
The synthesis of chiral 1,2,4-benzothiadiazine 1,1-dioxide derivatives is an area of growing interest, particularly due to their potential use as asymmetric organocatalysts. researchgate.net Achieving high enantioselectivity is a key challenge in the synthesis of these molecules, especially when a stereocenter is desired at the C3 position of the dihydro-benzothiadiazine ring.
One notable approach involves a redox-neutral (4+1) annulation between ortho-aminobenzenesulfonamides and various aldehydes. Researchers have identified that using a combination of Erbium triflate (Er(OTf)3) and a chiral PyBox ligand can effectively catalyze this reaction, yielding 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides with high enantioselectivity, reaching up to 82% ee. researchgate.net This method demonstrates the feasibility of creating chiral centers on the heterocyclic ring through transition metal catalysis coupled with chiral ligands. The selection of the appropriate chiral ligand and metal catalyst is crucial for controlling the stereochemical outcome of the cyclization process.
Advanced Derivatization and Functionalization of the Benzo[e]bohrium.comrsc.orgresearchgate.netthiadiazine 1,1-Dioxide System
Functionalization of the core benzo[e] bohrium.comrsc.orgresearchgate.netthiadiazine 1,1-dioxide structure is essential for exploring its chemical space and developing analogues with diverse properties. Advanced methodologies focus on regioselective reactions, cross-coupling strategies, and the introduction of complex moieties.
Alkylation of the benzo[e] bohrium.comrsc.orgresearchgate.netthiadiazine 1,1-dioxide scaffold, which contains multiple nitrogen atoms, presents a challenge in regioselectivity. Studies on the related 1,2,3-benzothiadiazine 1,1-dioxide system show that alkylation can occur at different nitrogen atoms (N(2) or N(3)) depending on the reaction conditions. mdpi.com For instance, the choice of base and solvent system can direct the alkylating agent to a specific nitrogen. Using t-BuOK as the base in DMF tends to favor alkylation at the N(2) position, while deprotonation with NaH in THF can lead to preferential alkylation at the N(3) position. mdpi.com
While direct studies on the 6-methyl-1,2,4-isomer are specific, these principles of regiocontrol are broadly applicable. The nucleophilicity of the different nitrogen atoms in the 1,2,4-thiadiazine ring can be modulated by the choice of reagents, allowing for the selective synthesis of N-alkylated derivatives. Acylation reactions follow similar principles, providing access to a range of N-acylated products that can serve as key intermediates for further diversification. semanticscholar.org
Halogenation of the benzothiadiazine core provides essential handles for subsequent cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. nih.gov The positions on the benzene ring can be selectively halogenated, and these halo-derivatives become versatile substrates for transition metal-catalyzed reactions.
The Suzuki-Miyaura coupling is a powerful and widely used method for C-C bond formation in this context. nih.gov A halogenated (e.g., bromo- or iodo-) benzothiadiazine 1,1-dioxide can be coupled with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst. The site-selectivity of the coupling is determined by the position of the halogen atom on the heterocyclic scaffold. nih.gov This strategy allows for the systematic modification of the aromatic core, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Ref |
| 7-Bromo-benzo[e] bohrium.comrsc.orgresearchgate.netthiadiazine 1,1-dioxide | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 7-Phenyl-benzo[e] bohrium.comrsc.orgresearchgate.netthiadiazine 1,1-dioxide | nih.gov |
| 6-Iodo-3-methyl-benzo[e] bohrium.comrsc.orgresearchgate.netthiadiazine 1,1-dioxide | 2-Thienylboronic acid | PdCl2(dppf) / K3PO4 | 6-(Thiophen-2-yl)-3-methyl-benzo[e] bohrium.comrsc.orgresearchgate.netthiadiazine 1,1-dioxide | nih.gov |
Note: This table is illustrative of the general Suzuki coupling strategy on related scaffolds.
The incorporation of nitrogen-containing groups and the fusion of additional heterocyclic rings are key strategies for creating structurally complex and novel analogues.
One efficient method for introducing an amino group at the 3-position is through a tandem aza-Wittig/heterocumulene annulation. acs.org This process involves the reaction of o-azidobenzenesulfonamides with polymer-supported triphenylphosphine to form an iminophosphorane, which then reacts with isocyanates to yield 3-amino-1,2,4-benzothiadiazine 1,1-dioxides in high purity and yield. acs.org Another modern approach is a palladium-catalyzed domino reaction of 2-azidosulfonamides with isocyanides, which also provides access to 3-amino-substituted derivatives. researchgate.net
Furthermore, heterocyclic annexations, or the fusion of new rings onto the benzothiadiazine framework, can be achieved through C-H activation/annulation reactions. For example, reacting a 3-aryl-2H-benzo[e] bohrium.comrsc.orgresearchgate.netthiadiazine 1,1-dioxide with coupling partners like vinylene carbonate can lead to the synthesis of complex, fused dihydroisoquinoline frameworks. bohrium.comresearchgate.netresearchgate.net
Methodological Innovations in Benzo[e]bohrium.comrsc.orgresearchgate.netthiadiazine 1,1-Dioxide Synthesis
Recent advances in synthetic methodology have focused on the use of transition-metal catalysis to achieve C-H activation and functionalization, providing more efficient and atom-economical routes to complex benzothiadiazine derivatives. researchgate.netbohrium.com
Rhodium(III)-catalyzed C-H activation and annulation has emerged as a powerful tool. bohrium.comresearchgate.netacs.orgnih.gov This method allows for the direct functionalization of C-H bonds, typically on an aryl group at the 3-position of the benzothiadiazine ring. For instance, the Rh(III)-catalyzed reaction of 3-aryl-2H-benzo[e] bohrium.comrsc.orgresearchgate.netthiadiazine-1,1-dioxides with partners like vinylene carbonates or alkynes can construct fused polycyclic systems in a single step. researchgate.netresearchgate.netresearchgate.net This strategy is highly efficient for creating complex N-heterocycles. researchgate.netbohrium.com
Palladium-catalyzed direct C–H arylation offers another sophisticated route for derivatization. rsc.orgnih.govnih.govchemrxiv.orgchemrxiv.org This reaction enables the direct coupling of the C-H bond of a 3-aryl substituent with various aryl iodides. The process is regioselective and demonstrates high reactivity in the presence of a silver acetate (AgOAc) co-catalyst, with trifluoroacetic acid (TFA) being crucial for achieving high yields. rsc.org This approach avoids the pre-functionalization (e.g., halogenation) of the starting material, making it a more streamlined synthetic route. rsc.org
Table 2: Examples of Modern Catalytic Methodologies
| Starting Material | Coupling Partner | Catalyst System | Product Type | Ref |
| 3-Phenyl-2H-benzo[e] bohrium.comrsc.orgresearchgate.netthiadiazine 1,1-dioxide | Vinylene Carbonate | [RhCpCl2]2, AgSbF6 | Fused Dihydroisoquinoline | bohrium.comresearchgate.net |
| 3-Phenyl-2H-benzo[e] bohrium.comrsc.orgresearchgate.netthiadiazine 1,1-dioxide | Diphenylacetylene | [RhCpCl2]2, CsOAc | 1-Aminoisoquinoline Derivative | researchgate.netresearchgate.net |
| 3-Phenyl-2H-benzo[e] bohrium.comrsc.orgresearchgate.netthiadiazine 1,1-dioxide | Iodobenzene | Pd(OAc)2, AgOAc, TFA | 3-(Biphenyl-2-yl)-2H-benzo[e] bohrium.comrsc.orgresearchgate.netthiadiazine 1,1-dioxide | rsc.org |
One-Pot and Telescopic Synthetic Procedures
One-pot and telescopic syntheses are strategic approaches that enhance efficiency and sustainability by reducing the number of intermediate isolation and purification steps, thereby saving time, resources, and minimizing waste.
Copper-Catalyzed One-Pot Synthesis: A novel one-pot, three-component protocol has been developed for the synthesis of various benzothiadiazine 1,1-dioxide derivatives. This method involves the reaction of benzenesulfonyl chlorides, N,N′,N′′-trisubstituted guanidines, and is catalyzed by copper(I) iodide (CuI) in acetonitrile at room temperature. The reaction proceeds via an intramolecular C-H activation mechanism. This approach is advantageous due to its mild reaction conditions and easier work-up compared to conventional methods that may require hazardous solvents or strongly acidic conditions.
Iron-Catalyzed Cascade Reactions: An efficient method for synthesizing benzothiadiazine-1,1-dioxides has been developed through an iron-catalyzed cascade coupling of 2-bromobenzenesulfonamide with amidine hydrochlorides. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are a hallmark of efficient one-pot synthesis.
Conceptual Framework of One-Pot Synthesis: The synthesis of complex heterocyclic systems like benzodiazepines often utilizes one-pot procedures. For example, an operationally simple, one-pot–two-step cascade method has been developed to afford quinazolino-triazolobenzodiazepines using an environmentally benign iodine catalyst. This reaction engages five reactive centers in a highly atom-economical transformation. Another approach involves the solvent-free, one-pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines using anhydrous stannous chloride as an inexpensive and readily available catalyst. These examples from related heterocyclic systems highlight the power and potential of one-pot strategies that could be conceptually applied or further developed for the synthesis of 6-Methyl-2H-benzo[e]thiadiazine 1,1-dioxide and its analogues.
| Strategy | Key Features | Reactants | Catalyst | Reference |
| Intramolecular C-H Activation | One-pot, three-component | Benzenesulfonyl chlorides, Trisubstituted guanidines | Copper(I) iodide | |
| Cascade Coupling | Cascade reaction | 2-Bromobenzenesulfonamide, Amidine hydrochlorides | Iron-based catalyst | |
| Cascade Condensation/Cycloaddition | One-pot, two-step, atom-economical | o-amino-N-(prop-2-yn-1-yl)benzamide, o-azidoacetophenone | Iodine | |
| Solvent-Free Cyclization | Solvent-free, mild conditions | o-Phenylenediamine, Ketones | Anhydrous Stannous Chloride |
Table 2: Examples of One-Pot Synthetic Strategies for Benzothiadiazines and Related Heterocycles.
Spectroscopic and Analytical Data for 6-Methyl-2H-benzo[e] nih.govnih.govbeilstein-journals.orgthiadiazine 1,1-dioxide Not Available
Following a comprehensive search of scientific literature and chemical databases, specific experimental data for the advanced spectroscopic and analytical characterization of the compound “6-Methyl-2H-benzo[e] nih.govnih.govbeilstein-journals.orgthiadiazine 1,1-dioxide” could not be located. Consequently, the detailed article focusing on the structural elucidation of this specific molecule as per the requested outline cannot be generated at this time.
The required information, including detailed research findings and data tables for Proton (¹H) NMR, Carbon-13 (¹³C) NMR, two-dimensional NMR techniques (COSY, HMQC, HMBC, NOESY), High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (MS/MS), is not publicly available in the searched resources.
While research exists on various other derivatives and isomers of benzo[e] nih.govnih.govbeilstein-journals.orgthiadiazine 1,1-dioxide, this information is not directly applicable to the 6-methyl substituted target compound and has been omitted to adhere strictly to the user's request. Further research or synthesis and subsequent analysis of "6-Methyl-2H-benzo[e] nih.govnih.govbeilstein-journals.orgthiadiazine 1,1-dioxide" would be required to produce the specified spectroscopic data.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Benzo E 1 2 3 Thiadiazine 1,1 Dioxide Systems
Infrared (IR) Spectroscopy for Characterization of Key Functional Groups
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is generated that acts as a molecular fingerprint. For 6-Methyl-2H-benzo[e] uliege.beresearchgate.netnih.govthiadiazine 1,1-dioxide, IR spectroscopy is crucial for confirming the presence of its key structural features.
The most prominent and diagnostic absorption bands in the IR spectrum of this compound and its close analogues are associated with the sulfonyl (SO₂) group. The SO₂ group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically observed in the 1350-1300 cm⁻¹ region and a symmetric stretch appearing in the 1160-1120 cm⁻¹ range. The presence of these strong bands provides compelling evidence for the 1,1-dioxide structure of the thiadiazine ring.
Other significant absorptions include the N-H stretching vibration, which is expected to appear as a moderate to sharp band in the region of 3400-3200 cm⁻¹. The exact position can be influenced by hydrogen bonding. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below this value, in the 2960-2850 cm⁻¹ range. Aromatic C=C stretching vibrations usually produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands for Benzothiadiazine 1,1-Dioxide Analogues
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3400 - 3200 | Medium, Sharp |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (Methyl) | Stretch | 2960 - 2850 | Medium to Weak |
| C=N | Stretch | ~1630 | Medium |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| SO₂ | Asymmetric Stretch | 1350 - 1300 | Strong |
| SO₂ | Symmetric Stretch | 1160 - 1120 | Strong |
X-ray Crystallography for Definitive Three-Dimensional Structural Determination
While a crystal structure for "6-Methyl-2H-benzo[e] uliege.beresearchgate.netnih.govthiadiazine 1,1-dioxide" has not been specifically reported in the searched literature, studies on closely related benzothiadiazine derivatives have been published, revealing key structural features of this heterocyclic system. For instance, crystallographic analysis of various 1,2,4-benzothiadiazine 1,1-dioxides confirms the near-planar geometry of the fused benzothiadiazine ring system. nih.gov The sulfonyl group is positioned perpendicular to this plane. The conformation of substituents on the thiadiazine ring can be definitively established, which is crucial for understanding receptor-ligand interactions.
In a relevant study, the co-crystal structure of a thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide analogue (a bioisostere of the benzothiadiazine system) with the GluA2 ligand-binding domain was determined, highlighting how these molecules orient themselves within a biological target's binding site. uliege.be Such studies underscore the power of X-ray crystallography in drug design and structural biology.
The following table presents representative crystallographic data for a related 1,2,4-benzothiadiazine 1,1-dioxide derivative to illustrate the type of information obtained from an X-ray diffraction study.
Interactive Data Table: Representative Crystallographic Data for a Benzothiadiazine 1,1-Dioxide Analogue
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.785 (3) |
| b (Å) | 9.122 (3) |
| c (Å) | 11.425 (4) |
| α (°) | 90 |
| β (°) | 87.66 (2) |
| γ (°) | 90 |
| Volume (ų) | 781.2 (5) |
| Z (molecules/unit cell) | 4 |
Note: The data presented are for a representative analogue and not for 6-Methyl-2H-benzo[e] uliege.beresearchgate.netnih.govthiadiazine 1,1-dioxide itself.
Chromatographic Techniques for Purity Assessment and Isolation of Analogues (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable tools for the separation, purification, and purity assessment of synthetic compounds like 6-Methyl-2H-benzo[e] uliege.beresearchgate.netnih.govthiadiazine 1,1-dioxide and its analogues. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful in this regard.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile and thermally sensitive compounds. In a typical setup, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase (commonly silica-based with C18 modification for reverse-phase chromatography). A mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the analyte and impurities between the two phases. A detector, often a UV-Vis spectrophotometer, records the elution profile, generating a chromatogram where the area of the peak corresponding to the main compound is proportional to its purity. HPLC is essential for verifying the purity of final products and for isolating specific analogues from reaction mixtures. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries or through detailed analysis. GC-MS is highly effective for identifying by-products and impurities in a synthetic sample, providing both qualitative and quantitative information.
While specific, detailed protocols for the HPLC or GC-MS analysis of "6-Methyl-2H-benzo[e] uliege.beresearchgate.netnih.govthiadiazine 1,1-dioxide" are not extensively detailed in the available literature, the general principles are broadly applied in the synthesis of related heterocyclic compounds. doaj.org For instance, in the synthesis of novel 2H-benzo[e] uliege.beresearchgate.netnih.govthiadiazine 1,1-dioxide derivatives, purification is often achieved using column chromatography, and the purity of final compounds is typically confirmed by HPLC. nih.gov
Interactive Data Table: General Parameters for Chromatographic Analysis of Benzothiadiazine Derivatives
| Technique | Common Stationary Phase | Common Mobile Phase/Carrier Gas | Detection Method | Application |
| HPLC | C18 silica (B1680970) gel (Reverse-Phase) | Acetonitrile/Water or Methanol/Water gradients | UV-Vis (e.g., at 254 nm) | Purity assessment, Isolation |
| GC-MS | Phenyl-methyl polysiloxane | Helium | Mass Spectrometry (Electron Ionization) | Impurity identification, Structural confirmation |
Emerging and Advanced Applications of Benzo E 1 2 3 Thiadiazine 1,1 Dioxide in Chemical Sciences
Applications in Material Science and Engineering
There is currently no scientific literature available that describes the application of 6-Methyl-2H-benzo[e] sigmaaldrich.comnih.govchemscene.comthiadiazine 1,1-dioxide in the field of material science and engineering.
Research into the potential of 6-Methyl-2H-benzo[e] sigmaaldrich.comnih.govchemscene.comthiadiazine 1,1-dioxide as an organic semiconductor or in the development of optoelectronic materials has not been reported. The electronic and photophysical properties of this specific compound, which are crucial for such applications, remain uncharacterized in the available literature.
The integration of 6-Methyl-2H-benzo[e] sigmaaldrich.comnih.govchemscene.comthiadiazine 1,1-dioxide into polymeric structures or the creation of composites has not been explored in any published studies. Consequently, no data exists on the potential modification of polymer properties or the development of new materials through its incorporation.
There are no documented instances of 6-Methyl-2H-benzo[e] sigmaaldrich.comnih.govchemscene.comthiadiazine 1,1-dioxide being utilized as a foundational scaffold or building block for the synthesis of advanced dyes or pigments. Its chromophoric and auxochromic properties have not been investigated for these purposes.
Utilization in Chemical Biology as Molecular Probes and Tool Compounds
There is no available research on the use of 6-Methyl-2H-benzo[e] sigmaaldrich.comnih.govchemscene.comthiadiazine 1,1-dioxide as a molecular probe or tool compound in the field of chemical biology. Its potential for applications such as fluorescent labeling, target identification, or as a modulator of biological processes in a research context remains uninvestigated.
Potential in Analytical Chemistry as Reagents or Sensors
The application of 6-Methyl-2H-benzo[e] sigmaaldrich.comnih.govchemscene.comthiadiazine 1,1-dioxide in analytical chemistry, either as a reagent for chemical transformations and analysis or as a component in the development of chemical sensors, has not been reported in the scientific literature.
Future Perspectives and Interdisciplinary Research Directions for 6 Methyl 2h Benzo E 1 2 3 Thiadiazine 1,1 Dioxide Research
Development of Novel and Efficient Asymmetric Synthetic Methodologies
While current synthetic routes effectively produce benzo[e] nih.govnih.govmdpi.comthiadiazine 1,1-dioxide derivatives, the development of asymmetric syntheses remains a critical future objective. nih.govnih.gov The introduction of chirality can have profound effects on a molecule's biological activity, with different enantiomers often exhibiting distinct pharmacological profiles. Future research should focus on creating chiral centers on the benzothiadiazine core or its substituents in an enantiomerically pure fashion.
Key research directions could include:
Catalytic Asymmetric Synthesis: The development of novel chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of key ring-forming or functionalization reactions.
Chiral Auxiliaries: Employing removable chiral auxiliaries to guide the stereoselective formation of the desired product, followed by their cleavage to yield the enantiopure compound.
Enzymatic Resolutions: Utilizing enzymes for the kinetic resolution of racemic mixtures of intermediates or final products, offering a green and highly selective approach to obtaining single enantiomers.
The successful implementation of these methodologies would provide access to a wider range of structurally complex and stereochemically defined molecules, essential for detailed structure-activity relationship (SAR) studies and the development of more potent and selective therapeutic agents.
Exploration of Unconventional Reactivity and Novel Chemical Transformations
Moving beyond established synthetic transformations, such as the cyclization of 2-aminobenzenesulfonamides and functionalization via Suzuki coupling, is crucial for diversifying the chemical space around the benzo[e] nih.govnih.govmdpi.comthiadiazine 1,1-dioxide scaffold. nih.govnih.gov The exploration of unconventional reactivity will open doors to novel analogues that are currently inaccessible.
Future avenues of exploration include:
C-H Activation: Direct functionalization of C-H bonds on the aromatic ring or the N-alkyl substituents offers a more atom-economical and efficient alternative to traditional multi-step syntheses that require pre-functionalized starting materials.
Photoredox and Electrocatalysis: These modern synthetic tools can enable unique chemical transformations under mild conditions, potentially allowing for the introduction of novel functional groups or the formation of complex structures that are challenging to achieve through conventional thermal methods.
Ring System Modifications: Investigating reactions that lead to ring-opening, ring-expansion, or ring-contraction could transform the core scaffold into entirely new heterocyclic systems, further broadening the scope of chemical and biological exploration.
Integration of Advanced Computational Approaches (e.g., Machine Learning, Artificial Intelligence) for De Novo Design and Prediction
The integration of computational chemistry is set to revolutionize the design and discovery of novel benzo[e] nih.govnih.govmdpi.comthiadiazine 1,1-dioxide derivatives. While foundational techniques like Density Functional Theory (DFT) and molecular docking are already used to study the physicochemical properties and binding interactions of related heterocyclic compounds, the advent of machine learning (ML) and artificial intelligence (AI) presents new frontiers. mdpi.com
Future computational strategies will likely involve:
De Novo Design: Utilizing AI algorithms to generate novel molecular structures based on the benzo[e] nih.govnih.govmdpi.comthiadiazine 1,1-dioxide scaffold, optimized for binding to a specific biological target or for possessing a desired set of physicochemical properties.
Predictive Modeling: Developing and training ML models on existing experimental data to accurately predict the biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of virtual compounds. This in silico screening can significantly reduce the time and cost associated with synthesizing and testing new derivatives. biointerfaceresearch.com
Reaction Prediction and Synthesis Planning: Employing AI to predict the outcomes of unknown chemical reactions and to devise optimal, efficient synthetic routes for target molecules.
Discovery of Novel Biological Targets through High-Throughput Screening of Diversified Libraries (In Vitro/In Silico)
The benzo[e] nih.govnih.govmdpi.comthiadiazine 1,1-dioxide scaffold has already shown promise as an inhibitor of PI3Kδ and may possess anticancer, anticonvulsant, and antihypertensive properties. nih.govmyskinrecipes.comnih.govnih.gov To uncover the full therapeutic potential, a systematic and large-scale approach is necessary. The creation of a diversified chemical library, featuring a wide array of substituents at various positions on the scaffold, is the first step.
This library can then be subjected to:
In Vitro High-Throughput Screening (HTS): Testing the library against hundreds or thousands of biological targets (e.g., kinases, proteases, G-protein coupled receptors, ion channels) to identify novel compound-target interactions. This unbiased approach can uncover unexpected therapeutic applications.
In Silico Screening: Using computational docking and virtual screening techniques to rapidly assess the binding potential of the entire library against digital models of known protein targets. This can help prioritize compounds for more resource-intensive in vitro testing.
| Target Class | Specific Target/Activity | Status | Reference |
|---|---|---|---|
| Kinase | PI3Kδ Inhibitor | Demonstrated | nih.govnih.gov |
| Anticancer | General Anticancer Activity | Reported for related scaffolds | nih.gov |
| CNS | Anticonvulsant | Potential | myskinrecipes.com |
| Cardiovascular | Antihypertensive | Potential | myskinrecipes.com |
| Antimicrobial | Tuberculostatic | Reported for related scaffolds | nih.gov |
Design and Synthesis of Multi-Target Directed Ligands Based on the Benzo[e]nih.govnih.govmdpi.comthiadiazine 1,1-Dioxide Scaffold
Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. nih.gov The "one-target, one-molecule" approach has limitations in treating such diseases. An emerging paradigm is the design of Multi-Target Directed Ligands (MTDLs)—single chemical entities capable of modulating multiple targets simultaneously. nih.govnih.govsemanticscholar.org
The benzo[e] nih.govnih.govmdpi.comthiadiazine 1,1-dioxide scaffold can serve as a "privileged" core for the development of MTDLs. Future research should focus on the rational design and synthesis of hybrid molecules by:
Pharmacophore Hybridization: Covalently linking the benzo[e] nih.govnih.govmdpi.comthiadiazine 1,1-dioxide core with another known pharmacophore that acts on a different, but pathologically relevant, target. For example, combining its PI3Kδ inhibitory function with a moiety that inhibits another protein in a cancer signaling cascade could lead to synergistic antitumor effects.
This strategy holds the promise of developing therapeutics with improved efficacy and a reduced likelihood of developing drug resistance compared to single-target agents or combination therapies. nih.gov
Expansion of Green Chemistry Principles for Sustainable Research and Production of Benzo[e]nih.govnih.govmdpi.comthiadiazine 1,1-Dioxide Derivatives
The principles of green chemistry are essential for ensuring that chemical research and production are environmentally sustainable. mdpi.com Future work on benzo[e] nih.govnih.govmdpi.comthiadiazine 1,1-dioxides should incorporate these principles to minimize environmental impact. nih.govresearchgate.net
| Green Chemistry Principle | Application Strategy | Potential Benefit |
|---|---|---|
| Use of Safer Solvents | Replacing hazardous solvents like DMF with greener alternatives such as water, ethanol, or ionic liquids. | Reduced toxicity and environmental pollution. nih.gov |
| Catalysis | Developing highly efficient and recyclable catalysts for key steps like C-H activation or cross-coupling reactions. | Increased reaction efficiency, reduced waste. nih.gov |
| Energy Efficiency | Employing microwave irradiation or sonication to accelerate reactions. nih.gov | Reduced reaction times and energy consumption. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as through addition reactions. | Minimized waste generation. |
| Use of Renewable Feedstocks | Investigating the use of bio-based starting materials for the synthesis of the scaffold. | Reduced reliance on petrochemicals. |
By adopting these strategies, the synthesis of these valuable compounds can be made more efficient, cost-effective, and environmentally benign.
Exploration of Benzo[e]nih.govnih.govmdpi.comthiadiazine 1,1-Dioxide in Emerging Fields of Chemical Research
While the primary focus of research on the benzo[e] nih.govnih.govmdpi.comthiadiazine 1,1-dioxide scaffold has been medicinal chemistry, its unique electronic and structural properties suggest potential applications in other emerging fields. Future exploratory research could investigate its utility in:
Materials Science: The rigid, heteroaromatic structure could be incorporated into organic polymers or small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Chemical Sensing: Derivatives could be designed to act as fluorescent or colorimetric sensors for specific ions or molecules, where binding events would alter the electronic properties of the conjugated system.
Agrochemicals: Given the broad biological activity of heterocyclic compounds, libraries of benzo[e] nih.govnih.govmdpi.comthiadiazine 1,1-dioxide derivatives could be screened for potential herbicidal, fungicidal, or insecticidal properties. mdpi.com
Expanding the scope of research beyond pharmaceuticals will diversify the applications of this versatile scaffold and may lead to novel discoveries in a wide range of scientific disciplines.
Q & A
Advanced Question
- Catalyst Optimization : Replace CuI with Cu(OAc)₂ for better regioselectivity in triazole formation .
- Solvent Screening : Use THF/water mixtures (4:1) to enhance azide-alkyne cycloaddition rates .
- Workflow Design : Implement continuous flow chemistry for oxidation steps to reduce intermediate degradation .
How to assess metabolic stability for therapeutic potential?
Advanced Question
- In Vitro Models : Use hepatic microsomes (human/rat) to measure half-life (t₁/₂). For example, derivatives with methyl groups at the 6-position show t₁/₂ > 60 min .
- LC-MS/MS Analysis : Monitor sulfonamide or thiadiazine ring oxidation metabolites .
What are the key challenges in crystallizing this compound?
Advanced Question
- Polymorphism : Benzothiazine dioxides often form multiple polymorphs. Use solvent-drop grinding with ethanol/acetone to isolate stable forms .
- Crystal Packing : Bulky substituents (e.g., 4-methoxybenzyl) disrupt π-π stacking, reducing crystallinity. Optimize slow evaporation in dichloromethane/hexane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
